molecular formula C9H15IO4 B15234416 (3aS,4S,6aR)-4-(iodomethyl)-6-methoxy-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxole

(3aS,4S,6aR)-4-(iodomethyl)-6-methoxy-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxole

Cat. No.: B15234416
M. Wt: 314.12 g/mol
InChI Key: AAEYGFITCYWQDV-XDTPYFJJSA-N
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Description

(3aS,4S,6aR)-4-(iodomethyl)-6-methoxy-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxole is a complex organic compound characterized by its unique structure, which includes an iodomethyl group, a methoxy group, and a tetrahydrofuran ring fused with a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4S,6aR)-4-(iodomethyl)-6-methoxy-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxole typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a suitable precursor, followed by cyclization to form the tetrahydrofuran and dioxole rings. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(3aS,4S,6aR)-4-(iodomethyl)-6-methoxy-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxole undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the iodomethyl group, to form methyl derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce aldehydes or acids.

Scientific Research Applications

(3aS,4S,6aR)-4-(iodomethyl)-6-methoxy-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxole has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and natural product analogs.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3aS,4S,6aR)-4-(iodomethyl)-6-methoxy-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxole involves its interaction with molecular targets and pathways within biological systems. The iodomethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their function. The methoxy group may also play a role in modulating the compound’s activity by influencing its solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (3aS,4S,6aR)-4-(bromomethyl)-6-methoxy-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxole: Similar structure but with a bromomethyl group instead of an iodomethyl group.

    (3aS,4S,6aR)-4-(chloromethyl)-6-methoxy-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxole: Similar structure but with a chloromethyl group instead of an iodomethyl group.

Uniqueness

The uniqueness of (3aS,4S,6aR)-4-(iodomethyl)-6-methoxy-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxole lies in its iodomethyl group, which imparts distinct reactivity and potential biological activity compared to its bromomethyl and chloromethyl analogs

Properties

Molecular Formula

C9H15IO4

Molecular Weight

314.12 g/mol

IUPAC Name

(3aR,6S,6aS)-6-(iodomethyl)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole

InChI

InChI=1S/C9H15IO4/c1-9(2)13-6-5(4-10)12-8(11-3)7(6)14-9/h5-8H,4H2,1-3H3/t5-,6-,7-,8?/m1/s1

InChI Key

AAEYGFITCYWQDV-XDTPYFJJSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](OC([C@@H]2O1)OC)CI)C

Canonical SMILES

CC1(OC2C(OC(C2O1)OC)CI)C

Origin of Product

United States

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